(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone

Medicinal Chemistry Lead Optimization SAR

This dual-heterocyclic amide scaffolds a 6-fluoro-2-methyl-3,4-dihydroquinoline N-acyl fragment coupled to quinoxaline-6-carbonyl. The 2-methyl and 6-fluoro substituents introduce a chiral center and alter electron density, creating a distinct steric/electronic profile essential for PI3K/mTOR dual inhibitor SAR and DHODH benchmark studies. Procure to compare microsomal stability, plasma protein binding, or co-crystallization directly against published TGR5 agonist tool compounds.

Molecular Formula C19H16FN3O
Molecular Weight 321.3 g/mol
Cat. No. B4188943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone
Molecular FormulaC19H16FN3O
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1C(=O)C3=CC4=NC=CN=C4C=C3)C=CC(=C2)F
InChIInChI=1S/C19H16FN3O/c1-12-2-3-13-10-15(20)5-7-18(13)23(12)19(24)14-4-6-16-17(11-14)22-9-8-21-16/h4-12H,2-3H2,1H3
InChIKeyADPKAOPUNVULGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone Deserves Evaluation as a Procurement Candidate


(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone (C19H16FN3O, MW 321.3 g/mol) is a dual-heterocyclic amide in which a 6-fluoro-2-methyl-3,4-dihydroquinoline N-acyl fragment is directly coupled to a quinoxaline-6-carbonyl moiety. It belongs to a broader class of quinoline–quinoxaline hybrid molecules that have been disclosed as kinase inhibitor scaffolds in multiple patent families, including PI3K/mTOR dual inhibitors [1] and DHODH inhibitors [2]. This specific compound occupies a structurally differentiated space relative to the non-fluorinated, non-methylated parent scaffold 3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone, and its 6‑fluoro‑2‑methyl substitution pattern is shared with biologically characterized tool compounds such as the TGR5 agonist (S)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(isoquinolin-5-yloxy)ethanone [3].

Why In-Class Quinoline–Quinoxaline Amides Cannot Be Interchanged with (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone


Generic substitution within the quinoline–quinoxaline amide class is precluded by the deterministic impact of the 6‑fluoro and 2‑methyl substituents on the dihydroquinoline ring. The methyl group at position 2 introduces a chiral center (when resolved) and modulates the conformational preference of the tetrahydroquinoline ring, directly affecting target recognition [1]. The electron-withdrawing 6‑fluoro substituent alters the electron density of the aromatic ring, influencing both metabolic stability and π‑stacking interactions with biological targets [2]. The closest commercially available analog, 3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone (C18H15N3O, MW 289.3), lacks both the fluoro and methyl groups, resulting in fundamentally different physicochemical properties and ligand–target interaction profiles. Substitution with this analog cannot replicate the steric and electronic environment created by the 6‑fluoro‑2‑methyl dihydroquinoline moiety of the target compound.

Quantitative Differentiation Evidence for (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone Versus Closest Analogs


Molecular Weight and Physicochemical Differentiation vs. the Non-Fluorinated, Non-Methylated Parent Scaffold

The target compound carries a molecular weight of 321.3 g/mol (C19H16FN3O) whereas the closest commercially accessible structural analog, 3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone, has MW 289.3 g/mol (C18H15N3O) . This +32 Da difference reflects the addition of one fluorine atom (+19 Da) and one methyl group (+14 Da, minus one H). The increase in lipophilicity and hydrogen-bond acceptor character introduced by the 6‑fluoro substituent is anticipated to reduce aqueous kinetic solubility while improving membrane permeability—a trade-off documented extensively in fluorinated quinoline drug-discovery programs [1].

Medicinal Chemistry Lead Optimization SAR

Structural Scaffold Differentiation from the α7 nAChR Ligand 6FMQ (SJM-3)

The compound (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone, also known as SJM-3 or 6FMQ, shares the identical 6-fluoro-2-methyl-3,4-dihydroquinoline N-acyl donor fragment but differs in the acceptor heterocycle: a pyrazinyl-thiazole system instead of quinoxaline . SJM-3 is characterized as a potent α7 nAChR blocker and GABAA receptor positive allosteric modulator (pKi = 6.7 at the benzodiazepine site) [1]. The quinoxaline ring replacement in the target compound creates a larger, more electron-deficient aromatic surface (quinoxaline vs. thiazole-pyrazine), which is expected to confer different π-stacking geometry and hydrogen-bonding patterns in kinase or DHODH binding pockets [2].

Neuroscience Ion Channels Nicotinic Receptors

Patent-Based Evidence for Quinoline–Quinoxaline Hybrids as Privileged Kinase and DHODH Inhibitor Scaffolds

Multiple patent families explicitly claim quinoline–quinoxaline amide derivatives as selective PI3K/mTOR dual inhibitors and DHODH inhibitors for oncology and autoimmune indications [REFS-1, REFS-2]. Within these patent series, the presence of a fluorinated dihydroquinoline N-acyl group is consistently associated with improved potency and metabolic stability compared to non-fluorinated analogs. For example, in the PI3K/mTOR series, fluorinated quinoline derivatives showed IC50 values against PI3Kα below 10 nM in enzymatic assays, whereas non-fluorinated counterparts typically displayed IC50 values 5- to 20-fold higher [1]. Although the specific target compound is not individually described in these patents, it falls within the Markush structural scope and shares the key fluorine pharmacophore.

Cancer Therapeutics Kinase Inhibition Immunology

Purity Specification Benchmarking Against Commercially Available Analog Standards

The target compound is available from specialty chemical suppliers with a minimum purity specification of 95% (HPLC) . This purity level is comparable to the benchmark set by the structurally related compound (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (CAS 1234977-97-9), which is also supplied at ≥95% purity . Both compounds contain the same 6-fluoro-2-methyl-3,4-dihydroquinoline synthetic intermediate, and the purity specification reflects the consistent quality achievable for this scaffold when sourced from reputable vendors.

Analytical Chemistry Quality Control Procurement Specifications

Recommended Application Scenarios for Procurement of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone


Structure–Activity Relationship (SAR) Expansion of Quinoline–Quinoxaline PI3K/mTOR Dual Inhibitor Series

This compound serves as a logical SAR probe for programs expanding on the J. Med. Chem. 2011 PI3K/mTOR dual inhibitor series. The 6-fluoro-2-methyl dihydroquinoline motif introduces a previously unexplored steric and electronic combination at the hinge-binding region. Procurement enables systematic comparison with published 6,6-heterocyclic linker variants to quantify the contribution of the fluorinated dihydroquinoline to enzymatic potency and isoform selectivity. [1]

DHODH Inhibitor Lead Optimization for Oncology and Autoimmune Indications

The compound falls within the Markush scope of DHODH inhibitor patents claiming fluorinated quinoline–quinoxaline hybrids (WO 2020/219408 A1). It is suitable for use as a comparator compound in DHODH enzymatic assays (e.g., DCIP-linked chromogenic assay monitoring ubiquinone reduction) to benchmark novel inhibitor series against the fluorinated quinoxaline pharmacophore. [2]

Metabolic Stability and Plasma Protein Binding Profiling of Fluorinated Dihydroquinoline Amides

Given the established use of the 6-fluoro-2-methyl-3,4-dihydroquinoline scaffold in TGR5 agonist tool compounds for in vivo pharmacology studies, this compound can be employed in comparative microsomal stability (human/rat/mouse liver microsomes) and plasma protein binding assays (equilibrium dialysis) to characterize the impact of the quinoxaline acceptor group on ADME properties relative to published TGR5 agonists. [3]

Crystallography and Computational Docking Studies of Fluorinated Heterocyclic Amides in Kinase ATP-Binding Sites

The quinoxaline-6-carbonyl group provides a well-defined hydrogen-bond acceptor/donor geometry for co-crystallization trials with kinases known to be inhibited by quinoxaline-containing ligands (e.g., c-Met, B-Raf, PI3K isoforms). The electron density of the fluorine atom also serves as a useful marker in X-ray crystallography for unambiguous orientation assignment in electron density maps. [1]

Quote Request

Request a Quote for (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.